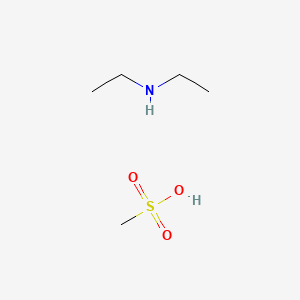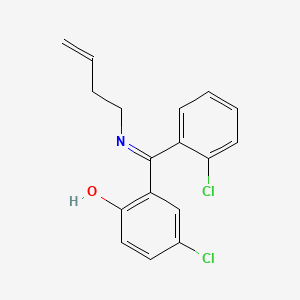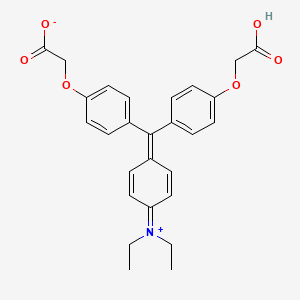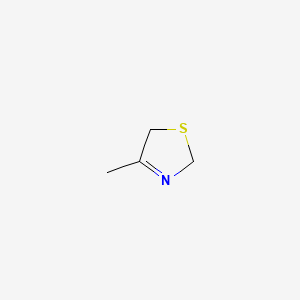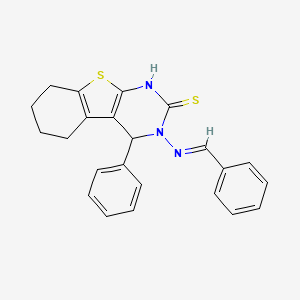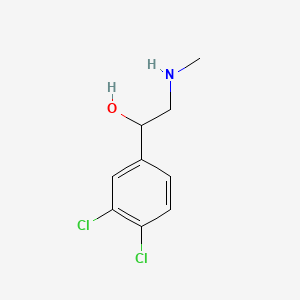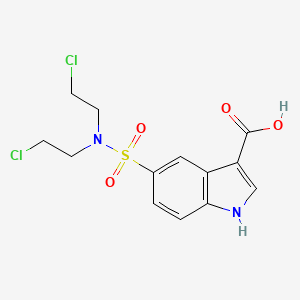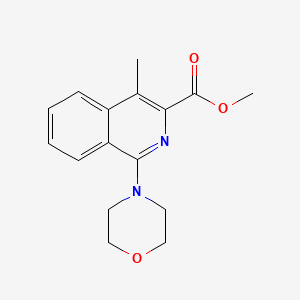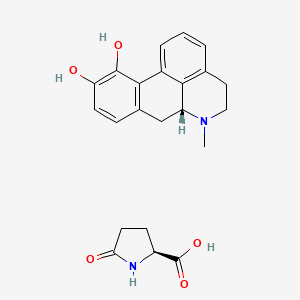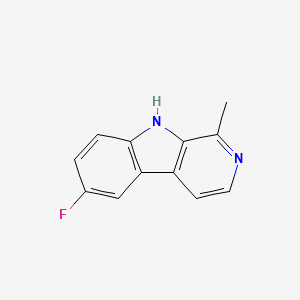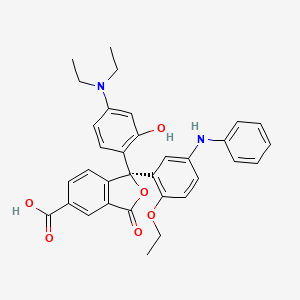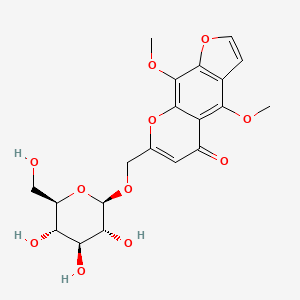
Ammiol glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammiol glucoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond this compound is derived from the plant Ammi visnaga, which is known for its medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammiol glucoside typically involves the glycosylation of ammiol with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to ammiol. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or acetates in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis on an industrial scale may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ammiol glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohol derivatives.
Aplicaciones Científicas De Investigación
Ammiol glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of ammiol glucoside involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Ammiol glucoside can be compared with other glycosides, such as:
Arbutin: Known for its skin-lightening properties.
Salicin: Used for its anti-inflammatory effects.
Rutin: Known for its antioxidant properties.
Uniqueness
What sets this compound apart is its unique combination of biological activities and its derivation from Ammi visnaga, which has a rich history of medicinal use
Propiedades
Número CAS |
123715-08-2 |
|---|---|
Fórmula molecular |
C20H22O11 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
4,9-dimethoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H22O11/c1-26-16-9-3-4-28-17(9)19(27-2)18-12(16)10(22)5-8(30-18)7-29-20-15(25)14(24)13(23)11(6-21)31-20/h3-5,11,13-15,20-21,23-25H,6-7H2,1-2H3/t11-,13-,14+,15-,20-/m1/s1 |
Clave InChI |
CLABIQPMDJOSBJ-ZHQGELOASA-N |
SMILES isomérico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)COC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


